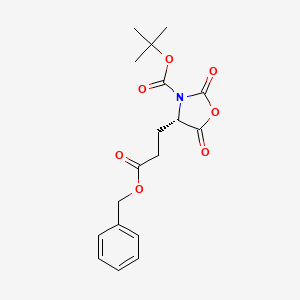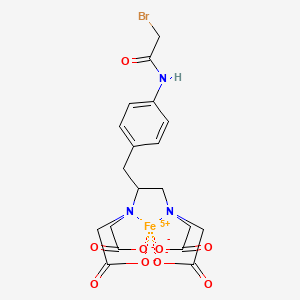
HUMAN MIDKINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Human midkine is a heparin-binding growth factor that plays a crucial role in various biological processes. It is a small, basic protein with a molecular weight of approximately 13 kDa. This compound is highly expressed during embryogenesis and is involved in growth, proliferation, survival, migration, angiogenesis, reproduction, and repair . In adults, its expression is limited to certain tissues but is upregulated in response to pathological conditions such as cancer, inflammation, and injury .
Métodos De Preparación
Human midkine can be synthesized using recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to produce this compound, which is subsequently purified using techniques such as affinity chromatography . Industrial production methods involve large-scale fermentation and purification processes to obtain high yields of this compound for research and therapeutic applications .
Análisis De Reacciones Químicas
Human midkine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substitution reagents like alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, which are crucial for its structural stability and biological activity .
Aplicaciones Científicas De Investigación
Human midkine has numerous scientific research applications across various fields:
Medicine: This compound is a potential therapeutic target for treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions It is also used as a biomarker for diagnosing and monitoring disease progression.
Industry: This compound is utilized in the development of biopharmaceuticals and diagnostic assays.
Mecanismo De Acción
Human midkine exerts its effects through interactions with multiple cell surface receptors, including receptor-type protein tyrosine phosphatase zeta, anaplastic lymphoma kinase, and low-density lipoprotein receptor-related protein . These interactions activate various signaling pathways, such as the phosphatidylinositol 3-kinase/Akt and extracellular signal-regulated kinase pathways, leading to cell proliferation, migration, and survival . This compound also modulates the immune response and promotes angiogenesis, contributing to its role in disease progression and tissue repair .
Comparación Con Compuestos Similares
Human midkine is structurally and functionally related to pleiotrophin, another heparin-binding growth factor . Both proteins belong to the neurite growth-promoting factor family and share similar biological activities, such as promoting cell proliferation, migration, and differentiation . this compound is unique in its expression pattern and specific roles in various pathological conditions . Other similar compounds include fibroblast growth factors and vascular endothelial growth factors, which also play roles in cell growth and angiogenesis but differ in their receptor interactions and signaling pathways .
Propiedades
Número CAS |
170138-17-7 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Imidazolium, 2,2'-[[6-(dimethylamino)-1,3,5-triazine-2,4-diyl]bis(imino-4,1-phenyleneimino-4,1-phenyleneazo)]bis[1,3-dimethyl-, dichloride](/img/structure/B1171181.png)
